3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a family of molecules widely studied for their structural versatility and applications in medicinal chemistry, particularly as calcium channel modulators. Its core structure consists of a dihydropyridine ring substituted at the 4-position with a 4-chlorophenyl group and at the 1-position with a 4-fluorophenylmethyl moiety. The 3- and 5-positions are esterified with methyl groups, contributing to its lipophilicity and electronic profile.
Properties
IUPAC Name |
dimethyl 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFNO4/c1-28-21(26)18-12-25(11-14-3-9-17(24)10-4-14)13-19(22(27)29-2)20(18)15-5-7-16(23)8-6-15/h3-10,12-13,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQSPOKYLAOTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to modify the functional groups attached to the dihydropyridine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can lead to various reduced forms of the compound with modified functional groups.
Scientific Research Applications
3,5-Dimethyl 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a model compound in studies of dihydropyridine chemistry and reactivity.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,5-dimethyl 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes, including muscle contraction and neurotransmission. The pathways involved include the inhibition of calcium influx, leading to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Research Implications
- Medicinal Chemistry: The halogenated substituents in the target compound may enhance binding to calcium channels compared to non-halogenated analogs, though this requires experimental validation.
- Material Science : Increased lipophilicity could make the compound a candidate for lipid-based drug delivery systems.
Biological Activity
The compound 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a member of the dihydropyridine (DHP) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. DHP derivatives are known for their roles as calcium channel blockers and have been investigated for anticancer, antioxidant, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on current research findings.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H20ClF2N2O4 |
| Molecular Weight | 408.85 g/mol |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of DHP derivatives. For instance, a study conducted by Auria-Luna et al. (2020) demonstrated that various DHP compounds exhibited significant cytotoxic effects against multiple cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung cancer) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Antioxidant Properties
The antioxidant activity of DHPs is another area of interest. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in cellular systems. A study published in the Journal of Medicinal Chemistry reported that certain DHP derivatives possess potent antioxidant capabilities, which may contribute to their therapeutic effects in various diseases linked to oxidative damage.
Anti-inflammatory Effects
In addition to anticancer and antioxidant activities, DHPs have shown promise in reducing inflammation. A study demonstrated that specific DHP derivatives could inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. This suggests their potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of DHPs. Modifications at specific positions on the dihydropyridine ring can significantly influence their pharmacological properties. For example:
- Substitution at the 4-position with electron-withdrawing groups like chlorophenyl enhances calcium channel blocking activity.
- The presence of fluorophenyl groups has been associated with increased potency against certain cancer cell lines.
Case Studies
- Anticancer Activity Study : A series of synthesized DHP derivatives were tested against HeLa and MIA PaCa-2 cell lines. The results indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential.
- Oxidative Stress Reduction : In vitro assays showed that the compound effectively reduced malondialdehyde (MDA) levels and increased glutathione (GSH) levels in treated cells, indicating its role as an antioxidant.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
